molecular formula C17H36N2S B14512883 N-Octan-2-yl-N'-octylthiourea CAS No. 62549-33-1

N-Octan-2-yl-N'-octylthiourea

Cat. No.: B14512883
CAS No.: 62549-33-1
M. Wt: 300.5 g/mol
InChI Key: KQJBMIRWNUVYJP-UHFFFAOYSA-N
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Description

N-Octan-2-yl-N'-octylthiourea is a thiourea derivative characterized by two distinct alkyl substituents: an octan-2-yl group (a branched C8 chain) and a linear octyl group. Thioureas are sulfur-containing analogs of ureas, where oxygen is replaced by sulfur in the functional group (-N-C(=S)-N-). This structural modification enhances their ability to act as ligands for metal ions, catalysts, or bioactive agents due to sulfur's polarizability and stronger hydrogen-bonding capacity compared to oxygen . The branched and linear alkyl chains in N-Octan-2-yl-N'-octylthiourea likely influence its solubility, thermal stability, and intermolecular interactions, making it relevant for applications in supramolecular chemistry or material science.

Properties

CAS No.

62549-33-1

Molecular Formula

C17H36N2S

Molecular Weight

300.5 g/mol

IUPAC Name

1-octan-2-yl-3-octylthiourea

InChI

InChI=1S/C17H36N2S/c1-4-6-8-10-11-13-15-18-17(20)19-16(3)14-12-9-7-5-2/h16H,4-15H2,1-3H3,(H2,18,19,20)

InChI Key

KQJBMIRWNUVYJP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC(=S)NC(C)CCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Octan-2-yl-N’-octylthiourea typically involves the reaction of octylamine with octan-2-yl isothiocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isothiocyanate. The general reaction scheme is as follows:

Octylamine+Octan-2-yl isothiocyanateN-Octan-2-yl-N’-octylthiourea\text{Octylamine} + \text{Octan-2-yl isothiocyanate} \rightarrow \text{N-Octan-2-yl-N'-octylthiourea} Octylamine+Octan-2-yl isothiocyanate→N-Octan-2-yl-N’-octylthiourea

The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to avoid any side reactions with atmospheric moisture or oxygen.

Industrial Production Methods

In an industrial setting, the production of N-Octan-2-yl-N’-octylthiourea can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Octan-2-yl-N’-octylthiourea can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The hydrogen atoms attached to the nitrogen atoms can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Alkyl halides or aryl halides can be used as reagents in substitution reactions, often in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: N-substituted thioureas.

Scientific Research Applications

N-Octan-2-yl-N’-octylthiourea has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the formulation of various industrial products, including lubricants and corrosion inhibitors.

Mechanism of Action

The mechanism of action of N-Octan-2-yl-N’-octylthiourea involves its interaction with specific molecular targets. The sulfur atom in the thiourea moiety can form strong bonds with metal ions, making it an effective ligand in coordination chemistry. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

Below is a comparative analysis based on structural motifs, synthesis, and properties:

Table 1: Key Properties of Thiourea Derivatives and Related Compounds

Compound Name Substituents Melting Point (°C) Key Functional Groups Applications/Properties
N-Octan-2-yl-N'-octylthiourea (Target) Branched C8 + Linear C8 Not reported Thiourea (-N-C(=S)-N-) Metal coordination, catalysis
Compound 2k (from ) Coumarin + nitrobenzylidene 227–228 Hydrazide, carbonyl Antimicrobial, optical probes
Compound 2l (from ) Coumarin + cinnamylidene 198–199 Hydrazide, allylidene Fluorescent materials

Key Comparisons:

Structural Complexity :

  • N-Octan-2-yl-N'-octylthiourea features simple alkyl chains, whereas compounds like 2k and 2l () incorporate aromatic and heterocyclic moieties (e.g., coumarin, nitrobenzylidene). The latter exhibit enhanced π-π stacking and fluorescence properties due to conjugated systems, unlike the aliphatic thiourea .

Synthetic Methodology :

  • The synthesis of N-alkylthioureas typically involves the reaction of primary amines with thiophosgene or isothiocyanates. In contrast, the acetamide derivatives in are synthesized via hydrazide intermediates and cyclization with thioglycolic acid, highlighting divergent pathways for sulfur incorporation .

Thermal and Solubility Behavior: Linear/branched alkyl chains in N-Octan-2-yl-N'-octylthiourea likely improve solubility in nonpolar solvents compared to aromatic thioureas. However, the absence of rigid aromatic groups may reduce thermal stability relative to compounds like 2k (melting point >220°C) .

Functional Versatility :

  • Aromatic thioureas (e.g., 2k and 2l) are often tailored for bioactivity or optoelectronic applications, while aliphatic thioureas like N-Octan-2-yl-N'-octylthiourea are more suited for phase-transfer catalysis or surfactant-like behavior due to their amphiphilic alkyl chains.

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